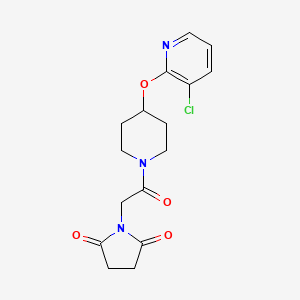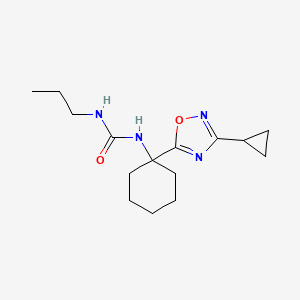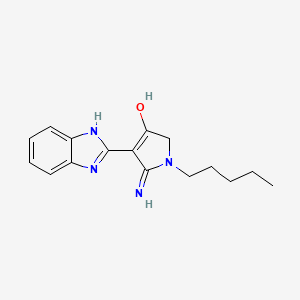
5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-pentyl-2,3-dihydro-1H-pyrrol-3-one
Descripción general
Descripción
5-amino-4-(1H-benzimidazol-2-yl)-1-pentyl-2H-pyrrol-3-one is a member of benzimidazoles.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities
Research has shown that derivatives of 5-amino-4-(1H-benzimidazol-2-yl)-1-pentyl-2H-pyrrol-3-one demonstrate significant antibacterial and antifungal activities. For instance, a study by Maddila et al. (2016) synthesized a series of compounds and found that some of them showed excellent in vitro antibacterial and antifungal activity, surpassing standard drugs. These compounds were characterized using various spectroscopic methods (Maddila et al., 2016).
Synthesis and Prediction of Biological Activity
Another research domain involves the synthesis of novel compounds containing this structure and predicting their biological activity. Kharchenko et al. (2008) reported the synthesis of bicyclic systems, such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, and presented the predicted biological activities of these compounds (Kharchenko et al., 2008).
Regioselective Synthesis
In the realm of organic synthesis, Quiroga et al. (2007) explored the regioselective synthesis of novel polyfunctionally substituted pyrazolo[1,5-a]pyrimidines. They developed a solvent-free method that yields good to excellent outcomes and proceeds in a regiospecific fashion (Quiroga et al., 2007).
DNA Recognition and Binding
The structure has been utilized in the study of DNA recognition and binding. Swalley et al. (1996) described the use of pyrrole−imidazole polyamides for recognizing core sequences in the minor groove of double-stranded DNA. This research contributes significantly to the understanding of DNA-protein interactions and the potential for gene regulation (Swalley et al., 1996).
Synthesis of Amino Acid Mimetics
The compound has also been used in the synthesis of amino acid mimetics. Zaman et al. (2005) developed a method for preparing 1-benzyl-4-methylimidazoles with various substituents, providing access to optically active amino acid mimetics with a C-terminal imidazole (Zaman et al., 2005).
Antibacterial and Insecticidal Potentials
Additionally, the compound's derivatives have been evaluated for their antibacterial and insecticidal potentials. Deohate and Palaspagar (2020) synthesized compounds with insecticidal and antimicrobial properties by employing microwave irradiative cyclocondensation (Deohate & Palaspagar, 2020).
Propiedades
IUPAC Name |
4-(1H-benzimidazol-2-yl)-5-imino-1-pentyl-2H-pyrrol-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-2-3-6-9-20-10-13(21)14(15(20)17)16-18-11-7-4-5-8-12(11)19-16/h4-5,7-8,17,21H,2-3,6,9-10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRIPAIZKVUINN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CC(=C(C1=N)C2=NC3=CC=CC=C3N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701327660 | |
| Record name | 4-(1H-benzimidazol-2-yl)-5-imino-1-pentyl-2H-pyrrol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701327660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24829979 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
150016-23-2 | |
| Record name | 4-(1H-benzimidazol-2-yl)-5-imino-1-pentyl-2H-pyrrol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701327660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Difluoromethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2573868.png)
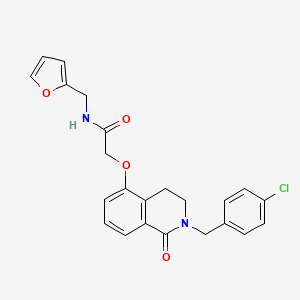
![2-[[5-(2,6-Dichlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2573870.png)
![3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2573871.png)
![N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide](/img/structure/B2573874.png)
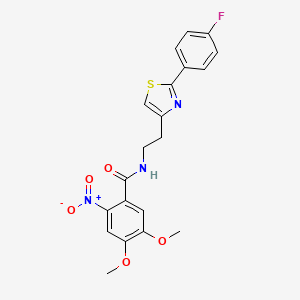
![N-(4-methoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2573877.png)
![3-(Dimethylamino)-2-[2-(methylsulfanyl)acetyl]acrylonitrile](/img/structure/B2573878.png)
![5-((3,5-Dimethylpiperidin-1-yl)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2573880.png)
![1-Methyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B2573881.png)


